Eponemycin

Descripción

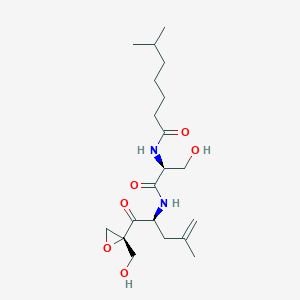

Eponemycin is a natural epoxyketone proteasome inhibitor originally isolated from Streptomyces hygroscopicus ATCC 53709 . It belongs to a class of peptidyl epoxyketones characterized by a linear peptide backbone and a terminal α′,β′-epoxyketone pharmacophore, which enables covalent binding to the catalytic threonine residues of proteasome subunits . This interaction inhibits the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of polyubiquitinated proteins and apoptosis, making it a potent antitumor and antiangiogenic agent .

Propiedades

Número CAS |

126509-46-4 |

|---|---|

Fórmula molecular |

C20H34N2O6 |

Peso molecular |

398.5 g/mol |

Nombre IUPAC |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide |

InChI |

InChI=1S/C20H34N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13,15-16,23-24H,3,5-12H2,1-2,4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 |

Clave InChI |

ZPLVYYNMRMBNGE-TWOQFEAHSA-N |

SMILES isomérico |

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)[C@]1(CO1)CO |

SMILES canónico |

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO |

Sinónimos |

1,2-epoxy-2-hydroxymethyl-4-(N-isooctanoylserylamino)-6-methylhept-6-ene-3-one eponemycin |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Properties

Eponemycin has been extensively studied for its potential as an anticancer agent. It exerts its effects primarily through the inhibition of the proteasome, a critical component in regulating protein degradation within cells.

- Mechanism of Action : this compound inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells . This mechanism has been validated in various cancer cell lines, including glioma cells, where this compound demonstrated high cytotoxicity with GI50 values as low as 1.6 ng/ml .

-

Case Studies :

- A study demonstrated that this compound significantly prolonged survival in mice bearing B16 melanoma, highlighting its potential as a therapeutic agent against aggressive tumors .

- Another investigation revealed that dihydrothis compound, a derivative of this compound, induced morphological changes and apoptosis in treated cells, further supporting its role as an antitumor agent .

Angiogenesis Inhibition

This compound has shown promising results in inhibiting angiogenesis, which is crucial for tumor growth and metastasis.

- In Vivo Studies : Research using the chick chorioallantoic membrane (CAM) assay indicated that this compound effectively inhibited angiogenesis in a dose-dependent manner. The ID50 value was determined to be 250 fmol/egg, making it a more potent angiogenesis inhibitor than previously identified compounds like Ch 55 .

- Mechanistic Insights : The antibiotic was found to inhibit both the proliferation and migration of endothelial cells, which are essential processes in angiogenesis . This suggests that this compound could be a valuable candidate for treating diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy.

Proteasome Inhibition and Disease Treatment

This compound's role as a proteasome inhibitor extends beyond oncology; it also holds potential for treating various diseases associated with proteasome dysfunction.

- Neurodegenerative Disorders : The inhibition of the proteasome has implications for neurodegenerative diseases where protein aggregation is a hallmark. This compound's ability to modulate protein degradation pathways may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .

- Cardiac Applications : Some studies suggest that proteasome inhibitors can alleviate endoplasmic reticulum (ER) stress in cardiac cells, indicating a potential application for this compound in treating heart diseases .

Biosynthesis and Derivative Development

The biosynthetic pathways of this compound have been elucidated through genetic studies, allowing for the exploration of novel derivatives with enhanced properties.

- Genetic Insights : The gene clusters responsible for this compound biosynthesis have been identified, enabling researchers to produce this compound and its analogs heterologously in Streptomyces species . This approach opens avenues for developing new compounds with improved efficacy or reduced toxicity.

- Novel Derivatives : Recent research has led to the synthesis of several epoxyketone analogs with potent anticancer activity, indicating that modifications to the this compound structure can yield compounds with enhanced therapeutic profiles .

Data Summary Table

Comparación Con Compuestos Similares

Epoxomicin

Epoxomicin, the lead compound for the FDA-approved drug Kyprolis™ (carfilzomib), shares structural and mechanistic similarities with eponemycin but differs in key aspects:

Key Insight : Structural differences in peptide length and acyl chain alter proteasome subunit specificity and clinical applications.

Dihydrothis compound

Dihydrothis compound, a synthetic derivative, retains the epoxyketone pharmacophore but features a reduced double bond in the acyl chain :

Clarepoxins, Landepoxins, and Macyranones

These recently discovered epoxyketones exhibit structural diversity and distinct biosynthetic pathways:

- Clarepoxins/Landepoxins: Identified via metagenomic mining; share NRPS/PKS systems but lack homologs of EpnI (P450), suggesting alternative oxidation mechanisms .

- Macyranones: Produced by Cystobacter fuscus; utilize ACAD homologs (e.g., MynC) without P450 enzymes, indicating divergent pathways for epoxyketone formation .

TMC-86A

A structural analog co-produced with this compound in Streptomyces spp.:

- Shared Biosynthesis: Both compounds derive from the epn-tmc gene cluster, but TMC-86A lacks the 6-methylheptanoic acid moiety .

- Activity : Less potent than this compound due to reduced hydrophobic interactions with proteasome subunits .

Structural-Activity Relationship (SAR) Insights

- Peptide Core: Tetrapeptides (e.g., epoxomicin) exhibit stronger binding to constitutive proteasome subunits, while tripeptides (e.g., this compound) favor immunoproteasome subunits .

- Epoxyketone Modifications : Hydrogenation (dihydro derivatives) reduces potency but enhances specificity for LMP2 .

- Acyl Chain Length : Longer chains (e.g., C9 in heterologous derivatives) improve membrane permeability but may increase off-target effects .

Research and Clinical Implications

This compound’s structural flexibility and unique subunit targeting make it a valuable tool for:

Métodos De Preparación

Gene Cluster Identification and Pathway Elucidation

The biosynthetic gene clusters for eponemycin were first identified in Streptomyces hygroscopicus and Goodfellowiella coeruleoviolacea. These clusters encode hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) systems, acyl-CoA dehydrogenase (ACAD) homologs (e.g., EpnF), and cytochrome P450 monooxygenases (e.g., EpnI). Isotope-labeled precursor feeding experiments demonstrated that the epoxyketone warhead derives from leucine and two methyl groups of S-adenosylmethionine (SAM), followed by decarboxylation and oxidative modifications.

NRPS/PKS Assembly Line

The peptidic backbone of this compound is assembled by a tetra-modular NRPS (EpnG) and a PKS (EpnH). The NRPS activates and condenses leucine, while the PKS incorporates malonyl-CoA and introduces a gem-dimethyl group via a C-methyltransferase domain. Thioesterase-mediated release generates a carboxylic acid intermediate, which undergoes post-assembly tailoring to form the epoxyketone moiety.

Epoxyketone Formation via EpnF

The flavin-dependent ACAD homolog EpnF catalyzes the conversion of β-ketoacid intermediates into α′,β′-epoxyketones. In vitro kinetic assays revealed that EpnF exhibits broad substrate tolerance, enabling the chemoenzymatic synthesis of novel epoxyketone analogs (Table 1). Gene knockout studies confirmed that EpnF is indispensable for epoxyketone formation, as ΔepnF mutants failed to produce this compound.

Table 1: Kinetic Parameters of EpnF with β-Ketoacid Substrates

Tailoring Enzymes and Modifications

Cytochrome P450 EpnI introduces the epoxide group, while downstream enzymes modify the leucine side chain (e.g., dehydrogenation to form γ,δ-didehydroleucine). Heterologous expression of epnFGHI in Escherichia coli successfully reconstituted epoxyketone production, confirming the minimal enzyme set required.

Chemical Synthesis Approaches

Early Total Synthesis by Schmidt et al.

The first total synthesis of this compound employed a stereoselective aldol-Tishchenko reaction to construct the epoxyketone core (Fig. 1A). Key steps included:

Chemoenzymatic Synthesis Using EpnF

EpnF-enabled chemoenzymatic strategies have streamlined epoxyketone formation. For example, β-ketoacid substrates synthesized via solid-phase peptide synthesis were incubated with EpnF to yield epoxyketone warheads, which were subsequently coupled to peptide chains (Fig. 1B). This approach achieved a 15–20% yield improvement over traditional methods.

Figure 1: Synthetic Routes to this compound

(A) Schmidt’s total synthesis; (B) Chemoenzymatic synthesis using EpnF

Analog Synthesis and Structure-Activity Studies

Structural analogs, such as dihydrothis compound-biotin, were synthesized to probe proteasome binding mechanisms. Modifications to the leucine side chain or epoxyketone warhead revealed that:

-

The epoxide is critical for bioactivity (IC = 2.1 nM vs. proteasome).

Table 2: Anticancer Activity of this compound Analogs

Comparative Analysis of Preparation Methods

Efficiency and Yield

Scalability and Practical Considerations

Biosynthesis offers scalability for bulk production but requires genetic engineering. Chemical synthesis provides precise control over stereochemistry but faces challenges in epoxide stereoselectivity. Hybrid approaches using EpnF and synthetic intermediates balance efficiency and structural diversity.

Q & A

Q. What is the molecular mechanism by which eponemycin inhibits the proteasome, and how does this differ from other epoxyketone proteasome inhibitors like epoxomicin?

this compound covalently binds to the catalytic β-subunits of the 20S proteasome, specifically targeting the chymotrypsin-like (LMP7) and caspase-like (LMP2) activities . Unlike epoxomicin, which forms a stable morpholino adduct with the proteasome’s active site threonine, this compound’s α′,β′-epoxyketone pharmacophore undergoes nucleophilic attack, leading to irreversible inhibition . Comparative studies using mass spectrometry (MS) and enzymatic activity assays are critical to delineate subunit selectivity and inhibition kinetics .

Q. What are the key enzymatic steps in this compound’s biosynthesis, and how are they genetically encoded?

this compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) pathway. Key enzymes include KASIII (ketoacyl synthase) for fatty acid chain initiation, a modular NRPS for peptide backbone assembly, and CYP EpnK (cytochrome P450) for epoxyketone formation . The gene cluster (epn) encodes these enzymes, with heterologous expression in Streptomyces albus confirming their roles . LC-MS and comparative metabolomics are essential for tracing intermediate formation .

Q. How can researchers validate the specificity of this compound’s proteasome inhibition in cellular models?

Use proteasome activity assays (e.g., fluorogenic substrates for chymotrypsin-, trypsin-, and caspase-like activities) alongside Western blotting to monitor ubiquitinated protein accumulation. Controls should include epoxomicin and MG-132 to distinguish epoxyketone-specific effects . CRISPR-based knockdown of specific proteasome subunits can further confirm target selectivity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound derivative production across bacterial strains?

Discrepancies in derivative profiles (e.g., acyl chain length variations) arise from enzyme promiscuity in the epn cluster . To address this:

- Perform mutational analysis of the acyltransferase domain to identify residues governing substrate specificity.

- Use molecular networking (MS/MS-based cosine similarity ≥0.8) to cluster derivatives and annotate structural variations .

- Compare heterologous expression outcomes in S. albus versus native producers using isotopic labeling to trace biosynthetic flux .

Q. How can mass spectrometry and molecular networking optimize the discovery of novel this compound analogues?

- LC-HRMS : Extract ion chromatograms (EIC) for m/z 399.25 [M+H]+ (this compound) and related masses (±14 Da for methyl/acyl variants) .

- MS/MS clustering : Generate molecular networks (e.g., GNPS platform) to group derivatives based on fragmentation patterns. Nodes with cosine scores >0.7 indicate structural homology .

- Dereplication : Cross-reference with databases (e.g., AntiMarin) to exclude known compounds. Prioritize analogues with unique fragmentation ions (e.g., m/z 213.08 for epoxyketone cleavage) .

Q. What genetic engineering approaches can enhance this compound yield or generate bioactive derivatives?

- Domain swapping : Replace the NRPS adenylation domain to incorporate non-canonical amino acids (e.g., D-amino acids) into the peptide backbone .

- CYP engineering : Use directed evolution to modify EpnK’s oxygenation specificity, enabling epoxyketone functionalization at alternative positions .

- Combinatorial biosynthesis : Co-express epn with heterologous PKS modules to produce hybrid acyl-peptide derivatives .

Q. How do researchers assess the pharmacodynamic-pharmacokinetic (PD-PK) disconnect in this compound’s in vivo efficacy?

- Microdialysis : Measure free drug concentrations in tumor interstitial fluid to correlate proteasome inhibition with plasma PK .

- Activity-based probes (e.g., MV151): Image proteasome inhibition in real time to map target engagement .

- Metabolite profiling : Use QTOF-MS to identify hepatic metabolites (e.g., glutathione adducts) that reduce bioavailability .

Q. What comparative genomic approaches reveal evolutionary insights into this compound biosynthesis?

- Phylogenetic mining : Identify epn homologs in Actinobacteria using BLASTp (e.g., Streptomyces bingchengensis BCW-1) .

- Cluster boundary analysis : Use antiSMASH to define conserved regions (e.g., NRPS-PKS modules) versus variable tailoring enzymes .

- CRISPR-Cas9 knockout : Validate gene essentiality by deleting epnK and monitoring epoxyketone loss via HPLC .

Methodological Frameworks

- Research question formulation : Apply PICO (Population: bacterial strains; Intervention: genetic engineering; Comparison: wildtype vs. mutants; Outcome: derivative diversity) .

- Data contradiction resolution : Use triangulation (e.g., combine MS, genomic, and enzymatic data) to validate biosynthetic hypotheses .

- Ethical considerations : Ensure compliance with genetic modification guidelines (e.g., NIH Guidelines for Recombinant DNA) when engineering producers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.